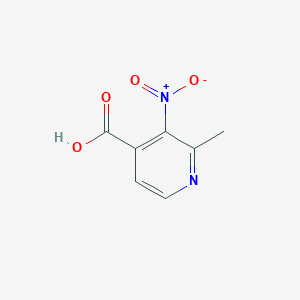

2-Methyl-3-nitroisonicotinic acid

説明

Contextual Placement within Pyridine (B92270) Carboxylic Acid Chemistry

2-Methyl-3-nitroisonicotinic acid belongs to the family of pyridine carboxylic acids, which are heterocyclic compounds characterized by a pyridine ring bearing at least one carboxyl group. The parent structures are picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.

The introduction of substituents, such as a methyl and a nitro group in the case of this compound, significantly modifies the electronic and steric properties of the parent isonicotinic acid. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methyl group, combined with their specific positions on the pyridine ring, influence the acidity of the carboxylic acid, the reactivity of the pyridine ring, and the potential for intermolecular interactions.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 18699-86-0 | chemicalbook.comcapotchem.com |

| Molecular Formula | C₇H₆N₂O₄ | chemicalbook.comcapotchem.com |

| Molecular Weight | 182.14 g/mol | capotchem.com |

Significance of Nitropyridine Scaffolds in Synthetic Chemistry

Nitropyridine scaffolds are valuable building blocks in organic synthesis. The strong electron-withdrawing properties of the nitro group activate the pyridine ring towards nucleophilic aromatic substitution, facilitating the introduction of a wide range of functional groups. This reactivity is a cornerstone of their utility in constructing more complex molecular architectures.

Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, through reduction. This conversion opens up a vast chemical space for the synthesis of diverse derivatives, including amides, sulfonamides, and other nitrogen-containing heterocycles. The strategic placement of a nitro group on a pyridine ring, as seen in this compound, therefore provides a versatile handle for synthetic chemists to elaborate the molecule into a variety of target structures. Research has shown that the presence of a nitro group can significantly influence the biological activity of pyridine derivatives.

Overview of Research Landscape for Nitroisonicotinic Acid Derivatives

The research landscape for nitroisonicotinic acid derivatives, while not exhaustive for every possible isomer, indicates a consistent interest in their potential applications. For instance, derivatives of the isomeric 2-methyl-3-nitrobenzoic acid have been explored as intermediates in the synthesis of pharmaceuticals. nbinno.comchemicalbook.com The synthesis of various nitrated pyridine and benzoic acid derivatives is often a key step in accessing more complex molecules with potential biological activity.

Detailed academic studies specifically focusing on the synthesis, reactivity, and applications of this compound are limited in the publicly available scientific literature. Much of the available information comes from chemical suppliers and databases, which provide basic physicochemical data but lack in-depth research findings. The synthesis of related structures, such as 2-methyl-3-nitropyridines, has been reported through multi-step sequences often starting from chloronitropyridines. mdpi.comresearchgate.net These methods could potentially be adapted for the synthesis of this compound, although specific experimental details for this compound are not readily found in peer-reviewed journals. The study of related nitro-substituted nicotinic acid derivatives has shown their utility in the synthesis of compounds with potential antibacterial and antifungal properties. mdpi.com This suggests that the broader class of nitro-substituted pyridine carboxylic acids remains a promising area for further investigation.

Table 2: Related Nitro-substituted Acid Compounds and their Reported Synthesis/Applications

| Compound | Reported Synthesis/Application | Source |

| 2-Methyl-3-nitrobenzoic acid | Intermediate in the synthesis of pharmaceuticals. nbinno.comchemicalbook.com Synthesized via oxidation of 3-nitro-o-xylene. google.com | nbinno.comchemicalbook.comgoogle.com |

| 2-Methylnicotinic acid | Key intermediate for various syntheses. google.com | google.com |

| 2-Methyl-3-nitrophenylacetic acid | Synthesized from 2-methylphenylacetic acid and nitric acid. google.com | google.com |

| 2-Methyl-5-nitro-6-phenylnicotinohydrazide | Used to synthesize hydrazone derivatives with potential biological activity. mdpi.com | mdpi.com |

Structure

3D Structure

特性

IUPAC Name |

2-methyl-3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)5(7(10)11)2-3-8-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBWZXYDUSPFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of Nitroisonicotinic Acid Systems

Nucleophilic Aromatic Substitution of the Nitro Group

The electron-deficient nature of the pyridine (B92270) ring, enhanced by the presence of a nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This class of reactions is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups.

Displacement by Heteroatomic Nucleophiles (Oxygen, Nitrogen, Sulfur)

The nitro group in 3-nitropyridine (B142982) derivatives can be displaced by various heteroatomic nucleophiles. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the nitro group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the nitro group restores the aromaticity of the pyridine ring. libretexts.orgyoutube.com

The presence of activating groups, such as a methyl group at the 2-position and a carboxylic acid at the 4-position, influences the regioselectivity and rate of these substitution reactions. For instance, in reactions of 2-chloro-3-nitropyridine (B167233) with arenethiolates, the substitution of the chloro group occurs, indicating the high reactivity of activated pyridine systems towards S-nucleophiles. rsc.org Similarly, 2-methyl-3,5-dinitropyridine (B14619359) reacts with benzylthiol (BnSH) to yield a mixture of isomers, with the 3-thiobenzyl derivative being the major product. mdpi.com

Nitrogen nucleophiles, such as amines, also readily displace the nitro group. The reaction of 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia (B1221849) leads to the formation of 2-amino-6-methylnicotinamide, demonstrating the displacement of a halide, a reaction pattern analogous to nitro group displacement. google.com Furthermore, a method for the selective amination of 3-nitropyridine has been developed using ammonia in the presence of potassium permanganate (B83412) to yield 2-amino-5-nitropyridine. ntnu.no

Fluorination via Nucleophilic Aromatic Substitution

While specific examples of the fluorination of 2-methyl-3-nitroisonicotinic acid are not prevalent in the provided search results, the general principles of nucleophilic aromatic substitution suggest that such a transformation is feasible. The displacement of a nitro group by a fluoride (B91410) ion, often referred to as a Halex reaction, is a known process in aromatic systems. The efficiency of this reaction is highly dependent on the substrate, the fluoride source (e.g., KF, CsF), and the reaction conditions, including the use of aprotic polar solvents and phase-transfer catalysts. In the context of nucleophilic aromatic substitution on halo-pyridines, the fluoro group can be the best leaving group due to the high polarization of the C-F bond, which facilitates the initial attack by the nucleophile. youtube.com

Mechanistic Understanding of Nitro Group as a Leaving Group in Pyridine Systems

The viability of the nitro group as a leaving group in nucleophilic aromatic substitution is attributed to its strong electron-withdrawing nature, which serves two primary functions. Firstly, it activates the pyridine ring towards nucleophilic attack by reducing its electron density. libretexts.org Secondly, it stabilizes the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com

The substitution process is typically a stepwise addition-elimination mechanism (SNAr). nih.gov

Step 1: Nucleophilic Attack: The nucleophile adds to the carbon atom attached to the nitro group, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group. libretexts.org

Step 2: Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite (B80452) ion (NO₂⁻).

The rate of these reactions is influenced by the electron-withdrawing strength of substituents on the ring, with more strongly deactivating groups generally leading to faster reactions. nih.gov Computational studies have shown that for electron-rich aromatic systems, a concerted mechanism may be favored, while for electron-poor systems, like those containing nitro groups, a stepwise mechanism with a distinct Meisenheimer intermediate is more likely. nih.gov

Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group on an aromatic ring to a primary amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly electron-withdrawing and meta-directing group to a strongly electron-donating and ortho-, para-directing group. masterorganicchemistry.com

Several methods are available for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For instance, SnCl₂ in ethanol (B145695) provides a pH-neutral system for nitro reduction. masterorganicchemistry.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or isopropanol, often in the presence of a transition metal catalyst like a rhodium complex. masterorganicchemistry.com

Nitro Group Migration Phenomena in Pyridine Rings

Nitro group migration is a less common but mechanistically significant phenomenon in the chemistry of nitropyridines. One notable instance occurs during the nitration of pyridine with dinitrogen pentoxide followed by treatment with bisulfite. ntnu.no In this process, the initial product is an N-nitropyridinium species, which then rearranges. The mechanism is proposed to involve a rsc.orgntnu.no sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the pyridine ring. ntnu.no This migration is a key step in forming 3-nitropyridines through this method. While this has been studied for pyridine itself, the presence of substituents like a methyl and a carboxylic acid group on the ring would likely influence the energetics and outcome of such a rearrangement.

In a different context, rhodium-catalyzed reactions of β-nitro styryl azides have shown selective migration of the nitro group to produce 3-nitroindoles, highlighting the potential for synthetically useful nitro group migrations under transition metal catalysis. nih.gov

Carboxylic Acid and Ester Group Modifications (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is amenable to standard transformations such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with an alkyl halide after conversion of the carboxylic acid to its carboxylate salt.

Amidation: The formation of an amide from the carboxylic acid typically requires activation of the carboxyl group. This can be done by converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. Alternatively, coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine. rsc.org For example, 2-pyridinesulfonyl fluoride has been used as a reagent for the deoxyfluorinated amidation of carboxylic acids. rsc.org The reaction of an amide with bromine in an aqueous or ethanolic solution of sodium hydroxide (B78521) can lead to a primary amine with one less carbon atom, a process known as the Hoffmann bromamide (B1595942) degradation. byjus.com

These modifications of the carboxylic acid group are crucial for synthesizing a variety of derivatives with different physical, chemical, and biological properties.

Design and Synthesis of Derivatives and Analogues of Nitroisonicotinic Acids

Structural Modification Strategies for Pyridine (B92270) Carboxylic Acid Systems

The modification of pyridine carboxylic acid systems, such as 2-Methyl-3-nitroisonicotinic acid, is a key strategy for fine-tuning their chemical and physical properties. nih.gov The inherent characteristics of the pyridine ring, being aromatic and electron-deficient, allow for various interactions like π-π stacking and hydrogen bonding. nih.gov The carboxylic acid group adds polarity and the capacity to coordinate with metal ions. nih.gov The ease of substitution at different positions on the pyridine ring provides structural flexibility, enabling the development of a wide range of derivatives. nih.gov

Common structural modification strategies include:

Substitution on the Pyridine Ring: Introducing different functional groups at various positions of the pyridine ring can significantly alter the molecule's electronic properties, reactivity, and steric hindrance.

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other functional groups to change its reactivity and solubility. ukm.my

Introduction of Additional Rings: Fusing other rings to the pyridine structure can create more complex systems with unique properties.

These modifications are often guided by computational studies that analyze parameters like frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors to predict the outcomes of structural changes. rsc.org

Synthesis of Amino-Substituted Nitroisonicotinic Acid Derivatives (e.g., Methyl 3-aminoisonicotinate)

A significant transformation in the study of nitroisonicotinic acids is the reduction of the nitro group to an amino group. This conversion is crucial as it often leads to compounds with different biological and chemical profiles. For instance, the amino derivative, Methyl 3-aminoisonicotinate, demonstrates enhanced solubility compared to its nitro counterpart.

The synthesis of amino-substituted derivatives from nitro precursors can be achieved through various reduction methods. wikipedia.orgyoutube.com Common reagents and conditions include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used method for reducing both aromatic and aliphatic nitro groups to amines. youtube.comcommonorganicchemistry.com

Metal-Based Reductions: Metals such as iron (Fe) or zinc (Zn) in acidic media provide a mild and effective way to reduce nitro groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another reagent that offers a mild reduction pathway. commonorganicchemistry.com

Hydriodic Acid (HI): HI can be used for the reduction of nitro groups to amines, particularly in the synthesis of o-aminophenol derivatives. mdpi.com

The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For example, Raney nickel is often preferred over Pd/C when the substrate contains aromatic halogens to avoid dehalogenation. commonorganicchemistry.com

A general pathway for the synthesis of Methyl 3-aminoisonicotinate from a corresponding nitro compound involves the reduction of the nitro group. This transformation typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amino product.

Development of Halogenated Analogues (e.g., Bromo, Chloro Derivatives)

The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine ring of nitroisonicotinic acids is a common strategy to create analogues with modified properties. These halogenated derivatives serve as important intermediates in the synthesis of more complex molecules. wikipedia.orgchemistryjournal.net

The synthesis of these halogenated compounds can be approached in several ways:

Halogenation of the Pyridine Ring: Direct halogenation of the pyridine ring can be achieved using various halogenating agents. For instance, bromination of nicotinic acid can be carried out using thionyl chloride and bromine, sometimes in the presence of a Lewis acid catalyst to improve efficiency. google.com

Starting from Halogenated Precursors: Alternatively, the synthesis can begin with an already halogenated pyridine derivative, which is then further modified. For example, 2-chloro-3-nitropyridines are highly reactive towards nucleophiles and can be used to synthesize various derivatives. mdpi.com

The presence of a halogen atom can influence the electronic environment of the pyridine ring and provide a reactive site for further functionalization through cross-coupling reactions or nucleophilic substitutions.

Ester Analogues and Their Chemical Significance (e.g., Methyl, Ethyl Esters)

Esterification of the carboxylic acid group in nitroisonicotinic acids is a fundamental derivatization that yields ester analogues, such as methyl and ethyl esters. These esters are often more soluble in organic solvents and can serve as versatile intermediates for further synthetic transformations.

The synthesis of these esters is typically achieved through standard esterification methods:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction with Thionyl Chloride: The carboxylic acid can be converted to its more reactive acyl chloride derivative using thionyl chloride, which is then reacted with the desired alcohol. ukm.myprepchem.com

Using Dehydrating Agents: Reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) can be used to promote the direct condensation of a carboxylic acid and an alcohol to form an ester under mild conditions. organic-chemistry.org

The resulting esters, such as Methyl 3-nitroisonicotinate, are valuable building blocks in organic synthesis. The ester group can be hydrolyzed back to the carboxylic acid or can be involved in other reactions, such as transesterification or amidation.

Comparative Analysis of Derivative Properties in Research

The systematic synthesis of derivatives of this compound allows for a comparative analysis of their properties, which is crucial for understanding structure-activity relationships (SAR). nih.gov By comparing the chemical, physical, and in some cases, biological properties of the parent compound with its amino, halogenated, and ester derivatives, researchers can deduce the influence of specific functional groups.

Key Comparative Aspects:

Electronic Effects: The introduction of electron-withdrawing groups (like nitro and halogens) versus electron-donating groups (like amino) significantly alters the electron density of the pyridine ring, affecting its reactivity and interaction with other molecules. nih.gov

Solubility: The conversion of a carboxylic acid to its methyl or ethyl ester generally increases its lipophilicity and solubility in organic solvents, while the introduction of an amino group can enhance aqueous solubility.

Reactivity: The nitro group activates the pyridine ring for nucleophilic aromatic substitution, whereas the amino group can be diazotized to introduce a wide range of other functionalities. youtube.commdpi.com Halogenated derivatives are key precursors for cross-coupling reactions. mdpi.com

Interactive Data Table: Comparison of Derivative Properties

Below is a table summarizing the general property changes observed when modifying this compound.

| Derivative Type | Key Structural Change | Impact on Electronic Properties | Impact on Solubility | Impact on Reactivity |

| Amino Derivative | -NO₂ → -NH₂ | Introduction of an electron-donating group | Generally increases aqueous solubility | Enables diazotization reactions |

| Halogenated Analogue | Introduction of -Cl or -Br | Introduction of an electron-withdrawing group | Can decrease aqueous solubility | Provides a site for cross-coupling reactions |

| Ester Analogue | -COOH → -COOR | Minimal change to ring electronics | Increases solubility in organic solvents | Ester group can be hydrolyzed or converted to other functional groups |

This comparative approach is fundamental in the rational design of new molecules with desired characteristics for various research applications.

Applications of Nitroisonicotinic Acid Derivatives in Organic and Medicinal Chemistry Research

Role as Versatile Building Blocks in Complex Organic Synthesis

2-Methyl-3-nitroisonicotinic acid and its analogs are highly valued as versatile building blocks in the synthesis of complex organic molecules. The presence of multiple functional groups—the carboxylic acid, the methyl group, and the nitro group—on the pyridine (B92270) core allows for a wide array of chemical modifications. The methyl group can be functionalized, and the nitro group can be reduced to an amino group, which can then be further derivatized. mdpi.com The carboxylic acid moiety provides a handle for amide bond formation and other coupling reactions. chemicalbook.com

These characteristics make this compound a key starting material for constructing more intricate molecular architectures. For instance, it has been utilized as a starting reagent in the synthesis of methyl 2-methyl-3-nitrobenzoate and 2,3-unsubstituted indoles. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The strategic manipulation of its functional groups enables chemists to introduce diverse substituents and build molecular complexity in a controlled manner.

Precursors for Advanced Pharmaceutical Intermediates and Scaffolds

In the realm of medicinal chemistry, this compound derivatives are crucial precursors for the development of advanced pharmaceutical intermediates and novel molecular scaffolds. google.com The pyridine ring is a common motif in many biologically active compounds, and the specific substitution pattern of this compound provides a unique starting point for drug design.

A significant application is in the synthesis of 2-methyl-3-methoxybenzoic acid, an important intermediate for the production of the low-toxicity bishydrazide insecticide methoxyfenozide. google.com This transformation typically involves the reduction of the nitro group to an amine, followed by diazotization and methoxylation. google.com Furthermore, derivatives of nicotinic acid, the parent structure of this compound, have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.gov

Utilization in Agrochemical Synthesis

The utility of this compound extends to the field of agrochemical synthesis. As mentioned previously, it is a key intermediate in the production of methoxyfenozide, a bishydrazide insecticide. google.com The development of new and effective crop protection agents is a continuous effort, and the structural motifs derived from this compound can be explored for the discovery of novel herbicides, fungicides, and insecticides.

Application in Radiopharmaceutical Development (e.g., ¹⁸F-labeled compounds)

Derivatives of nicotinic acid have found application in the development of radiopharmaceuticals, particularly for use in positron emission tomography (PET) imaging. mdpi.comnih.gov While direct applications of this compound in this area are not extensively documented, the broader class of nicotinic acid derivatives is of significant interest. For example, ¹⁸F-labeled nicotinic acid has been explored as a prosthetic agent in radiosynthesis. nih.gov

The development of microbe-specific radiopharmaceuticals for diagnosing infections is an active area of research. nih.gov Derivatives of p-aminobenzoic acid (PABA), which can be conceptually related to aminated nicotinic acid structures, have been investigated for targeting bacterial infections. nih.gov The isonicotinic acid hydrazide (isoniazid) is a well-known anti-tuberculosis drug, and its derivatives, such as hydrazones, are explored for their biological activities. mdpi.comnih.gov This suggests the potential for developing radiolabeled versions of such compounds for imaging infectious diseases. Furthermore, 6-hydrazinonicotinic acid (HYNIC) is a well-established bifunctional chelator for technetium-99m (⁹⁹ᵐTc), a workhorse radionuclide in diagnostic nuclear medicine. researchgate.net This highlights the utility of the nicotinic acid scaffold in designing molecules for medical imaging.

Contributions to Materials Science Research

The unique electronic and structural properties of nitro-substituted aromatic compounds make them interesting candidates for materials science research. researchgate.net While specific research on this compound in this context is limited, related compounds have shown potential. For instance, some 2-styrylpyridines, which can be synthesized from 2-methyl-3-nitropyridines, exhibit remarkable fluorescent properties. mdpi.comresearchgate.net This suggests that derivatives of this compound could be explored for applications in optoelectronic materials, sensors, or as components of functional polymers.

Integration into Combinatorial Library Design for Chemical Space Exploration

The structural features of this compound make it an ideal scaffold for combinatorial library design. sigmaaldrich.com By systematically modifying the carboxylic acid, methyl, and nitro groups, a large and diverse set of compounds can be generated. This allows for the rapid exploration of chemical space to identify molecules with desired biological activities or material properties.

For example, the carboxylic acid can be converted into a variety of amides or esters. The nitro group can be reduced to an amine and then acylated, alkylated, or used in other coupling reactions. The methyl group can also be a site for further functionalization. This combinatorial approach accelerates the discovery process in drug development and materials science by efficiently generating a wide range of molecular structures for screening.

Interactive Data Table: Research Findings on Related Compounds

| Compound/Derivative Class | Research Area | Key Finding |

| 2-Methyl-3-nitropyridines | Organic Synthesis | Can be converted to 2-styrylpyridines which may have fluorescent properties. mdpi.comresearchgate.net |

| Nicotinic Acid Derivatives | Medicinal Chemistry | Show potential for antimicrobial, anti-inflammatory, and anticonvulsant activities. mdpi.comnih.gov |

| 2-Methyl-3-nitrobenzoic acid | Agrochemical Synthesis | Precursor to the insecticide methoxyfenozide. google.com |

| ¹⁸F-labeled Nicotinic Acid | Radiopharmaceuticals | Explored as a prosthetic agent for PET imaging. nih.gov |

| 6-Hydrazinonicotinic Acid (HYNIC) | Radiopharmaceuticals | Acts as a bifunctional chelator for ⁹⁹ᵐTc. researchgate.net |

Mechanistic and Computational Studies on Nitroisonicotinic Acid Reactivity

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis and transformation of 2-methyl-3-nitroisonicotinic acid and related nitropyridine derivatives involve several key reaction mechanisms, primarily centered around nucleophilic aromatic substitution (SNAr) and reactions involving the acidity of the methyl group.

A common route for the synthesis of 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a carbanion, such as the malonic ester anion. This process proceeds via a nucleophilic aromatic substitution mechanism where the nucleophile attacks the carbon atom bearing the chloro group, which is activated by the electron-withdrawing nitro group. The resulting intermediate then undergoes hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine (B124571). mdpi.comresearchgate.net

The methyl group in 2-methyl-3-nitropyridines exhibits notable acidity, which is enhanced by the presence of the electron-withdrawing nitro group. This acidity allows for condensation reactions with various aromatic aldehydes. mdpi.comresearchgate.net This reactivity is further increased when a positive charge is present on the nitrogen atom, such as in N-oxide derivatives. mdpi.com The reaction with aldehydes typically proceeds in the presence of a catalytic amount of a base like piperidine. mdpi.com

Transformations of 2-methyl-3-nitropyridines often involve nucleophilic aromatic substitution where the nitro group itself acts as a leaving group. These SNAr reactions occur with various nucleophiles, particularly thiolate anions. mdpi.comresearchgate.net In the case of 2-methyl-3,5-dinitropyridine (B14619359), reaction with a nucleophile like benzylthiol can lead to the formation of two different isomers due to the possibility of substitution at either the 3- or 5-position. Experimental evidence from 1H NMR has shown that the 3-substituted isomer is the predominant product, a preference attributed to the steric hindrance of the adjacent methyl group. mdpi.com

The table below summarizes key reaction types and their mechanistic features in the context of 2-methyl-3-nitropyridine chemistry.

Table 1: Key Reaction Mechanisms in the Chemistry of 2-Methyl-3-Nitropyridines

| Reaction Type | Reagents | Mechanism | Key Features |

|---|---|---|---|

| Synthesis of 2-methyl-3-nitropyridine | 2-chloro-3-nitropyridine (B167233), Diethyl malonate, K₂CO₃, H₂SO₄(aq) | Nucleophilic Aromatic Substitution (SNAr) followed by hydrolysis and decarboxylation | The nitro group activates the pyridine (B92270) ring for nucleophilic attack. |

| Condensation | Aromatic aldehydes, Piperidine (catalyst) | Aldol-type condensation | The acidic methyl group acts as a nucleophile. |

Theoretical Investigations of Reactivity and Selectivity in Pyridine Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reactivity and selectivity of pyridine systems. researchgate.netmdpi.comresearchgate.net These theoretical studies provide insights into reaction mechanisms, transition states, and the electronic properties that govern the behavior of these molecules. researchgate.netmdpi.comresearchgate.netnih.gov

For pyridine and its derivatives, the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom are key factors that influence their reactivity. nih.gov Direct functionalization of the pyridine ring can be challenging, but computational models help in designing strategies for regioselective reactions. nih.gov

DFT calculations have been employed to study various aspects of pyridine chemistry:

Reaction Mechanisms: Theoretical studies can elucidate the step-by-step mechanism of reactions, such as cycloadditions, and determine whether they are concerted or stepwise. nih.govresearchgate.net For instance, the Molecular Electron Density Theory (MEDT) has been used to study the [3+2] cycloaddition reaction between quinazoline-3-oxide and methyl 3-methoxyacrylate, revealing a one-step, synchronous, and non-concerted mechanism. nih.gov

Reactivity and Selectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack. masterorganicchemistry.comaiinmr.com Analysis of conceptual DFT reactivity indices and local Parr functions can explain the regioselectivity observed in experiments. nih.gov For example, in the nitration of methyl benzoate, the nitro group directs further substitution to the meta position. aiinmr.com

Electronic Structure and Stability: Calculations can determine the electronic properties, such as frontier molecular orbitals (HOMO and LUMO) and charge distributions, which are crucial for understanding reactivity. researchgate.net DFT has been used to investigate the stability of different isomers and conformers of substituted nicotinic acid derivatives. mdpi.com

An interesting phenomenon observed in methyl transfer reactions to pyridines is an "inverse reactivity-selectivity relationship." osti.gov This means that as the reactivity of the system increases, the selectivity for the heavier nitrogen isotope (¹⁵N) also increases, which contradicts the commonly held reactivity-selectivity principle. osti.gov This has been attributed to quantum mechanical mixing of configurations in the transition state. osti.gov

The table below provides a summary of computational methods and their applications in studying pyridine reactivity.

Table 2: Application of Computational Methods to Pyridine Reactivity

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity, analysis of electronic structure. | Understanding of reaction pathways, identification of factors controlling product distribution. researchgate.netmdpi.comresearchgate.netnih.gov |

| Molecular Electron Density Theory (MEDT) | Study of cycloaddition reaction mechanisms. | Determination of concertedness and synchronicity of reactions. nih.gov |

Studies on Related Nitroalkane Elimination Processes

While specific studies on nitroalkane elimination directly from this compound are not extensively documented in the provided context, the principles of such reactions can be inferred from related systems. Nitroalkenes are known to be excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. researchgate.net

In the context of [3+2] cycloaddition reactions involving nitro-substituted compounds, computational studies have shed light on the mechanistic details. DFT calculations on the reaction between nitroethene and benzonitrile (B105546) N-oxides indicate a one-step, asynchronous mechanism. researchgate.net Similar studies on the cycloaddition of nitro-substituted formonitrile N-oxide with electron-rich alkenes have also been conducted to understand the regioselectivity and molecular mechanism. mdpi.com These studies show that the formation of 5-substituted 3-nitro-2-isoxazolidines is generally preferred. mdpi.com

The stability of the resulting cycloadducts is a key factor, and thermodynamic parameters calculated via DFT can predict the favorability of different reaction pathways. mdpi.com For example, in the cycloaddition of nitro-substituted formonitrile N-oxide, the Gibbs free energies of the reaction are strongly negative for the formation of the cycloadducts, indicating a thermodynamically favorable process. mdpi.com

The following table outlines the key aspects of studies on reactions involving nitro-substituted compounds that are relevant to understanding potential elimination processes.

Table 3: Mechanistic Insights from Studies on Related Nitro-Substituted Compounds

| Reaction Type | System Studied | Computational Method | Key Findings |

|---|---|---|---|

| [3+2] Cycloaddition | Nitroethene and benzonitrile N-oxides | DFT | One-step, asynchronous mechanism. researchgate.net |

| [3+2] Cycloaddition | Nitro-substituted formonitrile N-oxide and alkenes | wb97xd/6-311+G(d) (PCM) | Thermodynamically favorable formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.com |

Emerging Research Directions and Future Challenges for Nitroisonicotinic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2-methyl-3-nitroisonicotinic acid is the foundational challenge for its exploration. Current literature on closely related compounds suggests several potential strategies, each with its own set of advantages and required optimizations.

One plausible approach involves the multi-step transformation of commercially available pyridines. For instance, a synthesis could commence with a 2-chloro-3-nitropyridine (B167233) derivative. The reaction with a malonic ester anion, followed by hydrolysis and decarboxylation, has been successfully used to introduce a methyl group at the 2-position of the pyridine (B92270) ring. mdpi.com The subsequent challenge would be the introduction of a carboxylic acid group at the 4-position. This could potentially be achieved through a halogen-metal exchange of a 4-bromo-2-methyl-3-nitropyridine (B3028585) intermediate, followed by carboxylation. The synthesis of the bromo-intermediate from 2-methyl-3-nitropyridin-4-ol (B170364) has been documented, providing a viable, albeit multi-step, pathway. chemicalbook.com

Another strategy could involve the direct oxidation of a suitable precursor, such as 2,4-dimethyl-3-nitropyridine. The selective oxidation of one methyl group over the other presents a significant regioselectivity challenge. However, methods developed for the oxidation of substituted xylenes (B1142099) to benzoic acids could offer valuable insights. For example, a patented process for synthesizing 2-methyl-3-nitrobenzoic acid utilizes the oxidation of 3-nitro-o-xylene with oxygen in the presence of a catalyst, a method lauded for being a cleaner production route compared to traditional high-pressure oxidations. google.com Adapting such catalytic systems for pyridine scaffolds is a key area for future research.

Future efforts must focus on improving sustainability. This includes exploring biocatalytic methods, minimizing the use of hazardous reagents like phosphorus oxybromide, and designing one-pot or flow-chemistry processes to increase efficiency and reduce waste.

Table 1: Potential Synthetic Routes to this compound

| Starting Material | Key Intermediates | Potential Reaction Steps | Key Challenges |

| 2-Chloro-3-nitropyridine | 2-Methyl-3-nitropyridine (B124571), 4-Bromo-2-methyl-3-nitropyridine | Malonic ester synthesis, Hydrolysis/Decarboxylation, Halogenation, Carboxylation | Multiple steps, regioselectivity of halogenation |

| 2,4-Dimethyl-3-nitropyridine | - | Selective catalytic oxidation | Regioselective oxidation of the C4-methyl group |

| 2-Methyl-3-nitropyridin-4-ol | 4-Bromo-2-methyl-3-nitropyridine | Bromination, Palladium-catalyzed carbonylation or Grignard formation followed by carboxylation | Use of hazardous reagents (e.g., POBr₃), catalyst efficiency |

Discovery of New Reactivity Patterns and Synthetic Applications

The synthetic utility of this compound will be defined by the reactivity of its constituent functional groups: the methyl group, the nitro group, and the carboxylic acid. The electronic interplay between the electron-withdrawing nitro and carboxylic acid groups and the pyridine ring nitrogen is expected to create unique reactivity patterns.

The methyl group at the 2-position is anticipated to be acidic due to its proximity to the electron-deficient pyridine nitrogen, a property further enhanced by the nitro group at the 3-position. mdpi.com This acidity can be exploited for condensation reactions with various aldehydes to form styryl-type derivatives, offering a metal-free alternative to cross-coupling reactions like the Heck reaction. mdpi.com

The nitro group itself is a key functional handle. It can undergo nucleophilic aromatic substitution (SNAr), a reaction observed in related 2-methyl-3-nitropyridines where the nitro group is displaced by sulfur nucleophiles. mdpi.com This allows for the introduction of a wide array of substituents at the 3-position. Furthermore, the reduction of the nitro group to an amine would yield 3-amino-2-methylisonicotinic acid, a versatile building block for constructing more complex heterocyclic systems, such as pyrimidines, which are core structures in many biologically active molecules. mdpi.com

The carboxylic acid function provides a gateway to a host of derivatives through standard transformations like esterification and amidation. These reactions can be used to append other molecular fragments, modulate solubility, and generate libraries of compounds for screening. chemicalbook.com The decarboxylative coupling of related pyridine acetic acids has been shown to be a powerful C-C bond-forming strategy, suggesting that the carboxylic acid group could also be used in more advanced synthetic transformations. nih.gov

Rational Design of Highly Selective and Potent Analogues for Research Probes

The structural scaffold of this compound is well-suited for the rational design of chemical probes. By systematically modifying each component of the molecule, analogues can be created to investigate biological pathways or to serve as tools for target identification. For instance, the carboxylic acid can be converted into activated esters or amides that can covalently label proteins. The nitro group can be replaced with other substituents to fine-tune electronic properties and binding affinities. The development of fluorescent analogues, a property observed in styryl derivatives of 2-methyl-3-nitropyridines, could enable the visualization of biological processes. mdpi.com

Exploration of New Therapeutic Areas through Advanced Derivatization

While the biological profile of this compound itself is unknown, the presence of the nitroaromatic and pyridine motifs suggests potential for medicinal chemistry applications. Nitro-containing compounds have a long history as antimicrobial agents, and their derivatives are explored for a wide range of activities including anti-inflammatory and antineoplastic effects. nih.gov The mechanism often involves the in vivo reduction of the nitro group to generate reactive radical species. nih.gov

Advanced derivatization of the this compound core could lead to novel therapeutic candidates. For example, the synthesis of amide derivatives is a common strategy in drug discovery. The core structure of 2-methyl-3-nitrobenzoic acid, a close analogue, is used as a starting material in the synthesis of kinase inhibitors. mdpi.com Similarly, derivatizing the carboxylic acid of the title compound to form amides with various amine-containing fragments could generate libraries for screening against kinases or other important drug targets. The pyrimidine (B1678525) ring, which can be constructed from 3-aminopyridine (B143674) precursors, is a known pharmacophore with diverse biological activities. nih.gov

Advanced Analytical Techniques for Characterization of Complex Derivatives

The unambiguous characterization of novel this compound derivatives will be crucial. A combination of modern analytical techniques will be required. High-resolution mass spectrometry (HRMS) will be essential for confirming elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, will be the primary tool for structural elucidation. For complex substitution patterns, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable.

For solid-state materials, techniques such as powder X-ray diffraction (XRD) and solid-state NMR (ssNMR) can provide detailed information about the crystalline structure and polymorphism. nih.gov The use of ssNMR, in conjunction with computational modeling, has proven effective in distinguishing between different polymorphic forms of related nitroaromatic compounds. nih.gov

Computational Modeling for Predictive Chemistry and Biology

Computational chemistry offers powerful tools to accelerate research into this compound chemistry. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, thereby aiding in the structural confirmation of newly synthesized compounds. nih.gov

Furthermore, computational models can predict reactivity. For example, calculating the energies of intermediates and transition states can provide insight into the regioselectivity of synthetic reactions, such as the selective oxidation of a methyl group or the site of nucleophilic attack. This predictive power can help guide experimental design, saving time and resources.

In the context of drug discovery, molecular docking simulations can be used to predict how derivatives of this compound might bind to specific biological targets, such as the active site of an enzyme. mdpi.com These in silico screening methods allow for the prioritization of compounds for synthesis and biological testing, representing a key strategy in the rational design of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-3-nitroisonicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of a methyl-substituted isonicotinic acid precursor. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration or decomposition.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity, a standard for research-grade compounds .

- Optimization : Adjust stoichiometry of nitrating agents and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, nitro at C3) and aromatic proton splitting patterns.

- IR : Detect nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What safety protocols are essential when handling nitro-substituted isonicotinic acid derivatives?

- Methodological Answer :

- Hazard Mitigation : Use explosion-proof equipment due to nitro group instability under heat or friction.

- First Aid : Follow protocols for similar nitro compounds: rinse eyes/skin with water for 15+ minutes if exposed, and seek immediate medical attention .

- Storage : Keep in a cool, dry environment, away from reducing agents.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-Chloro-3-methylisonicotinonitrile’s NMR shifts ).

- Computational Validation : Use DFT calculations to predict chemical shifts and compare with experimental data.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies substituent orientation.

Q. What strategies improve yield in multi-step syntheses of nitro-substituted heterocycles?

- Methodological Answer :

- Intermediate Stabilization : Protect the carboxylic acid group during nitration to prevent side reactions.

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance nitration regioselectivity.

- Scale-Up Considerations : Maintain low temperatures during exothermic steps and optimize solvent polarity for crystallization.

Q. How can computational modeling predict the reactivity of this compound in further functionalization?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reactions (e.g., nitro group reduction or methyl group oxidation).

- Solvent Effects : Simulate solvation-free energies to predict reaction pathways in polar vs. non-polar solvents.

- Transition State Analysis : Model energy barriers for proposed mechanisms (e.g., SNAr at the nitro position).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。